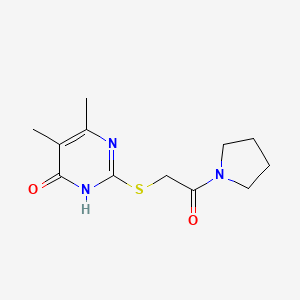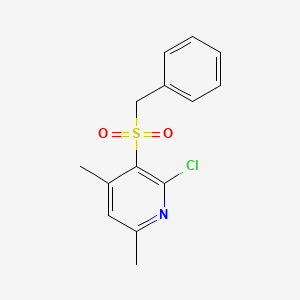![molecular formula C22H19NO4 B2602675 (3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone CAS No. 2034229-63-3](/img/structure/B2602675.png)
(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The benzodioxol group is a fused ring system with oxygen atoms, the azetidine is a four-membered nitrogen-containing ring, and the naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It likely has the typical properties of organic compounds with similar functional groups .Wissenschaftliche Forschungsanwendungen
Identification and Quantitation in Illegal Products
A study identified various compounds used as adulterants in herbal and drug-like products obtained via the Internet, including some naphthoylindoles, which are similar to the compound . These compounds were identified using various spectroscopy and chromatography methods, highlighting their presence in unregulated drug markets (Nakajima et al., 2011).
In Vitro Metabolism Analysis
Another study focused on the in vitro metabolism of WIN55212-2, a cannabinoid receptor agonist with a structure related to the compound of interest. This study detailed the metabolic profile and proposed metabolic pathways, contributing to understanding the biological interactions of similar compounds (Zhang et al., 2002).
Synthons for Biologically Active Compounds
Research on naphthalene ozonolysis products provided insights into the synthesis of biologically active compounds, including those structurally related to the compound . This study contributed to the development of new synthetic routes for potential pharmaceutical applications (Kukovinets et al., 2006).
Excited State Reactivity Study
A study on the reactivity of excited states of flavin and 5-deazaflavin in electron transfer reactions provided insights relevant to compounds with similar benzene and naphthalene structures. This research helps understand the photochemical properties of related compounds (Traber et al., 1981).
Anticonvulsant Activity of Semicarbazones
Research into novel semicarbazones based on 1,3,4-oxadiazoles, which include naphthalene structures, aimed to establish a pharmacophoric model for anticonvulsant activity. This research is crucial for developing new anticonvulsant drugs (Rajak et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to show potent activities against various cancer cell lines .
Biochemische Analyse
Biochemical Properties
Role in Biochemical Reactions: This compound likely interacts with enzymes, proteins, and other biomolecules due to its unique structureIts presence in various natural products suggests potential roles in cellular processes, such as antitumor, antimicrobial, and COX-2 inhibition
Cellular Effects
Impact on Cell Function:Eigenschaften
IUPAC Name |
[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-22(19-7-3-5-16-4-1-2-6-18(16)19)23-11-15(12-23)13-25-17-8-9-20-21(10-17)27-14-26-20/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZQMFUZJFRVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)COC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2602593.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2602594.png)

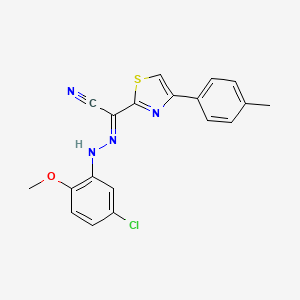


![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)
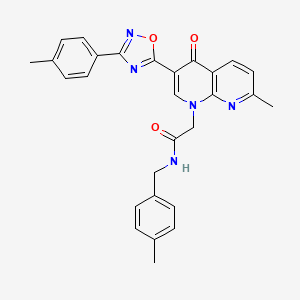

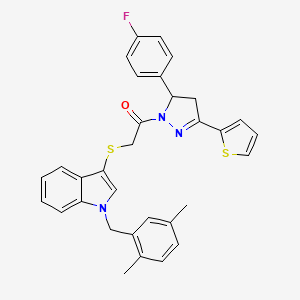
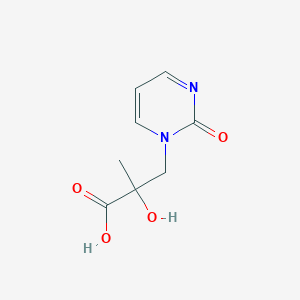
![[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid](/img/structure/B2602607.png)
